molecular formula C25H23ClN2O4 B15035242 methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15035242
M. Wt: 450.9 g/mol
InChI Key: OBNQIYZRRXYRQV-XKZIYDEJSA-N
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Description

METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including a pyrrole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 2,5-dimethylpyrrole, and furan-2-carboxaldehyde. Key steps could involve condensation reactions, cyclization, and esterification under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and furan rings.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the structure.

    Substitution: The chlorophenyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

Industry

In materials science, the compound might be used in the development of new polymers or as a component in electronic materials due to its conjugated system.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-{[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H23ClN2O4/c1-15-12-18(16(2)28(15)20-9-7-19(26)8-10-20)13-22-23(25(30)31-4)17(3)27(24(22)29)14-21-6-5-11-32-21/h5-13H,14H2,1-4H3/b22-13-

InChI Key

OBNQIYZRRXYRQV-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC

Origin of Product

United States

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